

"application of Methyl 4-piperazin-1-ylmethylbenzoate in fragment-based drug discovery"

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Compound of Interest

Compound Name: *Methyl 4-piperazin-1-ylmethylbenzoate*

Cat. No.: *B1310926*

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Application of Methyl 4-piperazin-1-ylmethylbenzoate in Fragment-Based Drug Discovery

Introduction

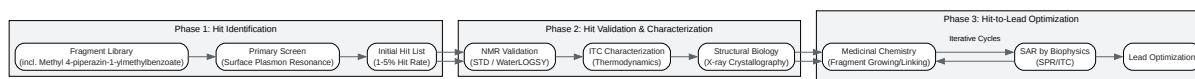
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds in drug discovery. [1][2][3] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically bind with low affinity but high ligand efficiency to their biological targets.[3] These initial fragment hits then serve as starting points for optimization into more potent, lead-like molecules through structure-guided growth, linking, or merging strategies.[4][5]

This application note describes a hypothetical workflow for the use of **Methyl 4-piperazin-1-ylmethylbenzoate**, a representative fragment, in an FBDD campaign against a hypothetical therapeutic target, Kinase-X, a protein implicated in inflammatory diseases. Due to its properties—a molecular weight under 300 Da, cLogP less than 3, and the presence of hydrogen bond donors and acceptors—this fragment is an ideal candidate for an FBDD library, adhering to the widely accepted "Rule of Three".[3][4]

The following sections will detail the screening and validation cascade, including specific protocols for primary screening via Surface Plasmon Resonance (SPR), hit validation with Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), and subsequent fragment evolution.

FBDD Workflow Overview

The overall strategy involves a multi-step process designed to identify fragment hits, validate their binding, characterize the interaction, and use structural information to guide the development of more potent compounds.^[6]

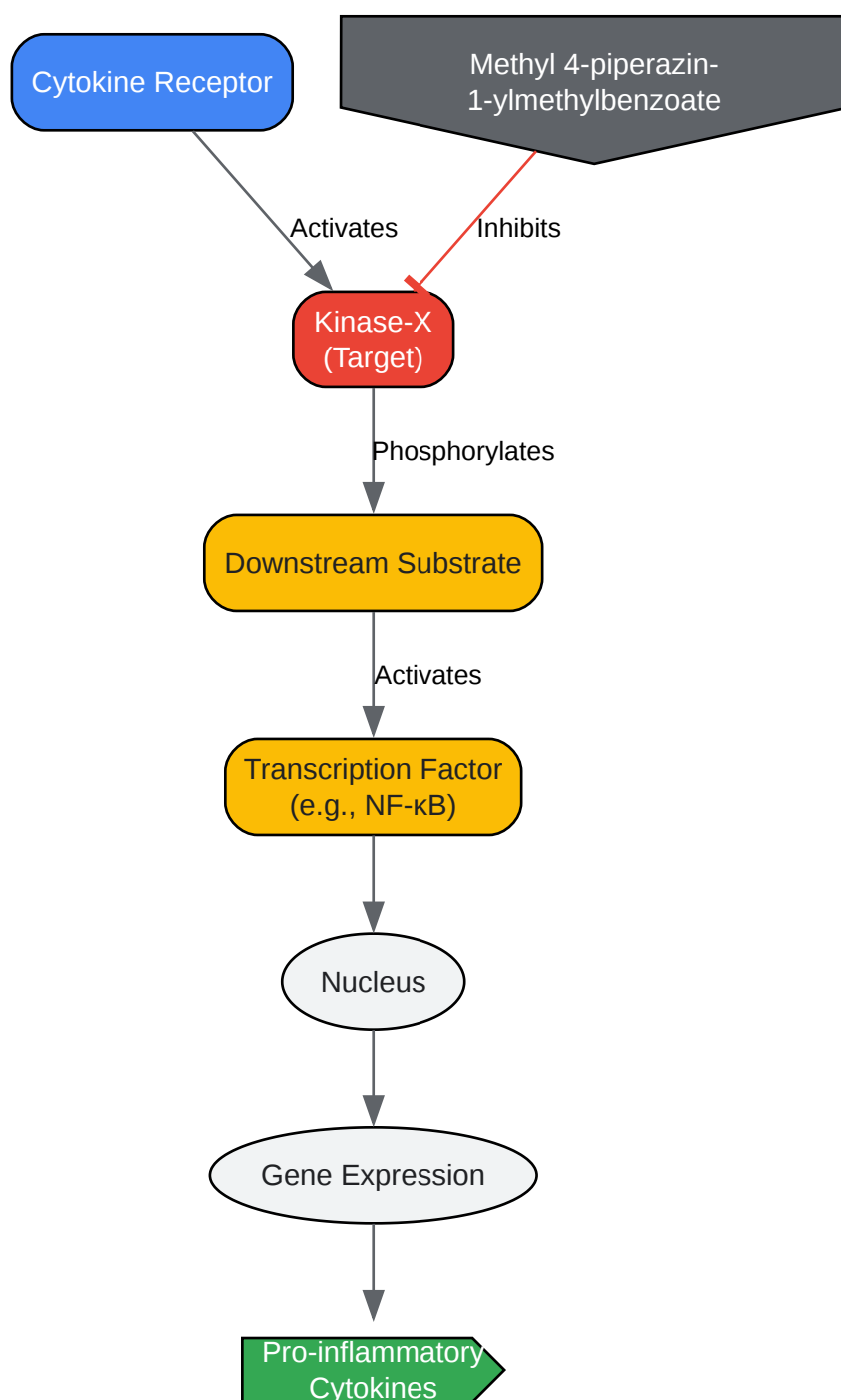


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Figure 1: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Hypothetical Signaling Pathway Involvement

Kinase-X is a critical upstream regulator in the pro-inflammatory cytokine signaling cascade. Inhibition of Kinase-X is hypothesized to block the downstream activation of transcription factors responsible for expressing inflammatory mediators, thereby reducing the inflammatory response.



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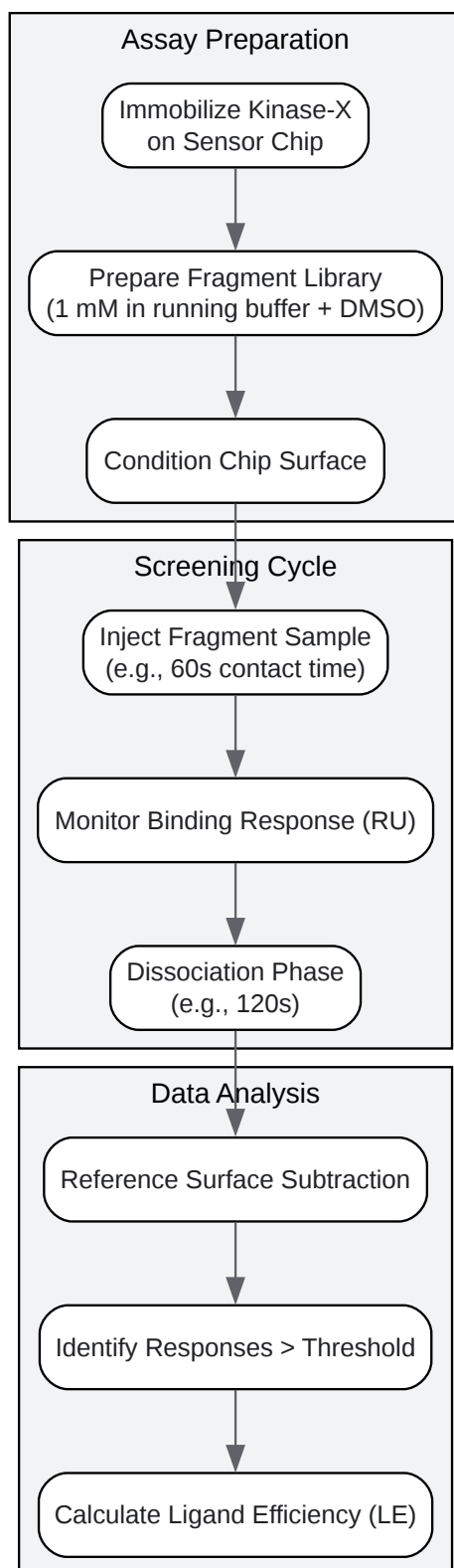
Figure 2: Hypothesized signaling pathway involving the target protein, Kinase-X.

Experimental Protocols & Data

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique used for primary screening of fragment libraries due to its low protein consumption and ability to detect weak binding events in real-time.^{[7][8]}
^[9]

Screening Workflow Diagram



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Figure 3: Experimental workflow for the primary SPR-based fragment screen.

Protocol: SPR Screening

- Immobilization: Recombinant Kinase-X is immobilized on a CM5 sensor chip via standard amine coupling to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly without the protein to allow for reference subtraction.
- Sample Preparation: The fragment library, including **Methyl 4-piperazin-1-ylmethylbenzoate**, is prepared at a concentration of 1 mM in a running buffer (e.g., HBS-EP+) containing 2% DMSO.
- Screening: Fragments are injected over the Kinase-X and reference surfaces. Binding is monitored in real-time.
- Data Analysis: Sensorgrams are processed by subtracting the reference channel signal. Hits are identified as fragments that produce a stable binding response significantly above the noise threshold. Binding efficiency is calculated to prioritize hits.^[9]

Illustrative Screening Data

Fragment ID	Structure	Molecular Weight (Da)	Binding Response (RU)	Dissociation Constant (KD, μ M)	Ligand Efficiency (LE)
F001	Methyl 4-piperazin-1-ylmethylbenzoate	248.32	45.2	450	0.31
F002	(Structure)	210.25	38.1	800	0.25
F003	(Structure)	189.21	15.5	>1000	N/A
F004	(Structure)	265.30	51.0	300	0.32

Table 1: Hypothetical results from the primary SPR screen. F001 (our fragment of interest) and F004 are prioritized for validation based on their favorable binding responses and ligand efficiencies.

Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.^{[1][10][11]} Ligand-observe experiments like Saturation Transfer Difference (STD) NMR are particularly well-suited for confirming the binding of weak-affinity fragments.^[12]

Protocol: STD-NMR

- **Sample Preparation:** A solution of Kinase-X (10-20 μM) is prepared in a deuterated phosphate buffer. The fragment hit (e.g., **Methyl 4-piperazin-1-ylmethylbenzoate**) is added to a final concentration of 500 μM .
- **NMR Acquisition:** Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
- **Data Processing:** The off-resonance spectrum is subtracted from the on-resonance spectrum.
- **Analysis:** Protons on the fragment that are in close contact with the protein will receive saturation and appear as signals in the difference spectrum, confirming a direct binding interaction.

Expected Result for F001: Strong signals in the STD spectrum corresponding to the aromatic and piperazine protons of **Methyl 4-piperazin-1-ylmethylbenzoate** would confirm its binding to Kinase-X.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).^{[13][14][15]} This data is crucial for understanding the driving forces of binding.^[13]

Protocol: ITC

- **Sample Preparation:** Kinase-X is placed in the ITC sample cell (e.g., at 50 μM), and **Methyl 4-piperazin-1-ylmethylbenzoate** is loaded into the injection syringe (e.g., at 1 mM). Both are in identical, degassed buffer solutions.
- **Titration:** The fragment solution is injected into the protein solution in small, sequential aliquots.
- **Data Acquisition:** The heat change after each injection is measured by the instrument.
- **Data Analysis:** The resulting thermogram is integrated and fit to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.

Illustrative ITC Data for Validated Hit F001

Parameter	Value	Unit	Interpretation
Dissociation Constant (KD)	425	μM	Confirms weak but specific binding, consistent with SPR.
Enthalpy (ΔH)	-5.8	kcal/mol	Favorable enthalpic contribution, suggesting hydrogen bonding and/or van der Waals interactions.
Entropy ($T\Delta S$)	-1.2	kcal/mol	Unfavorable entropic contribution, possibly due to conformational restriction upon binding.
Stoichiometry (n)	0.98	Indicates a 1:1 binding stoichiometry.	

Table 2: Hypothetical thermodynamic profile for the binding of F001 to Kinase-X. The negative enthalpy suggests that the interaction is primarily enthalpy-driven.

Fragment Evolution and Lead Optimization

With the binding of **Methyl 4-piperazin-1-ylmethylbenzoate** validated and characterized, the next step is structure-guided optimization.^[16] Assuming a co-crystal structure of the Kinase-X/F001 complex is obtained, medicinal chemistry efforts would focus on "growing" the fragment to engage with nearby pockets in the binding site.^[16]

Hypothetical Fragment Growth Strategy

The methyl ester of F001 could be identified as a vector for growth. Synthetic chemistry would be employed to replace the methyl group with larger chemical moieties designed to interact with a nearby hydrophobic pocket, aiming to improve potency.

Illustrative SAR Data for F001 Analogs

Compound ID	Modification from F001	KD (μ M) [SPR]	IC50 (μ M) [Kinase Assay]	Ligand Efficiency (LE)
F001	(Parent Fragment)	425	>500	0.31
F001-A01	Ester hydrolyzed to acid	>1000	>500	N/A
F001-A02	Ester replaced with benzyl amide	85	120	0.33
F001-A03	Ester replaced with (4-fluorophenyl) amide	15	22	0.36

Table 3: Illustrative Structure-Activity Relationship (SAR) data for the initial optimization of F001. The addition of a fluorophenyl group (F001-A03) significantly improves binding affinity and functional inhibition while maintaining good ligand efficiency.

Conclusion

This application note presents a hypothetical but representative workflow for the application of a model fragment, **Methyl 4-piperazin-1-ylmethylbenzoate**, in a fragment-based drug discovery campaign. By employing a cascade of sensitive biophysical techniques such as SPR, NMR, and ITC, initial weak-binding hits can be reliably identified, validated, and characterized. [17][18] This detailed understanding of the fragment's interaction with its target provides a solid foundation for structure-guided medicinal chemistry efforts to evolve these fragments into potent, high-quality lead compounds.

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